molecular formula C16H15N5O4 B13767624 Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide CAS No. 65427-84-1

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide

Cat. No.: B13767624
CAS No.: 65427-84-1
M. Wt: 341.32 g/mol
InChI Key: GXTLTVQBVDAYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide is a complex organic compound with the molecular formula C16H15N5O4 and a molecular weight of 341.36 g/mol . This compound is known for its unique structure, which includes a benzofurazan ring system substituted with a nitro group and a phenyl-piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperazine ring. Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum.

Scientific Research Applications

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide can be compared with other similar compounds, such as:

Properties

CAS No.

65427-84-1

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

GXTLTVQBVDAYDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NO[N+](=C4C=C3)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.